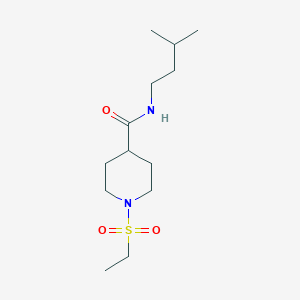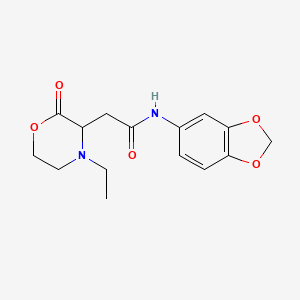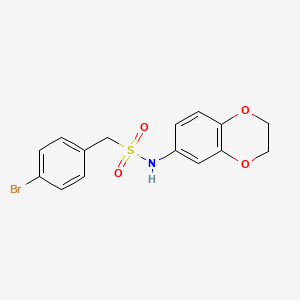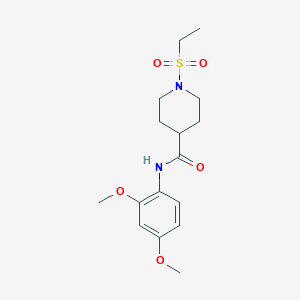![molecular formula C20H22N2O4S B4428315 2-methyl-1-[4-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B4428315.png)
2-methyl-1-[4-(4-morpholinylsulfonyl)benzoyl]indoline
Descripción general
Descripción
2-methyl-1-[4-(4-morpholinylsulfonyl)benzoyl]indoline is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as SB 203580, and it is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The purpose of
Mecanismo De Acción
The mechanism of action of 2-methyl-1-[4-(4-morpholinylsulfonyl)benzoyl]indoline involves the inhibition of p38 MAPK. This compound binds to the ATP-binding site of p38 MAPK and prevents its activation. The inhibition of p38 MAPK leads to the downregulation of various downstream signaling pathways, including the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, the inhibition of p38 MAPK has been linked to the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various cell types and animal models. This compound has been found to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in macrophages and microglial cells. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Furthermore, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methyl-1-[4-(4-morpholinylsulfonyl)benzoyl]indoline in lab experiments include its selectivity for p38 MAPK, its ability to suppress the production of pro-inflammatory cytokines, and its potential therapeutic applications in various diseases. However, the limitations of using this compound include its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 2-methyl-1-[4-(4-morpholinylsulfonyl)benzoyl]indoline. Firstly, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Secondly, the development of more potent and selective inhibitors of p38 MAPK is needed to improve the efficacy and safety of this class of compounds. Finally, the development of new delivery systems for this compound is needed to improve its solubility and bioavailability.
Aplicaciones Científicas De Investigación
2-methyl-1-[4-(4-morpholinylsulfonyl)benzoyl]indoline has been extensively studied for its potential applications in scientific research. This compound has been found to be a selective inhibitor of p38 MAPK, which is a key signaling molecule involved in a variety of cellular processes. The inhibition of p38 MAPK has been linked to the regulation of inflammatory responses, cell proliferation, and apoptosis. Therefore, this compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Propiedades
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15-14-17-4-2-3-5-19(17)22(15)20(23)16-6-8-18(9-7-16)27(24,25)21-10-12-26-13-11-21/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUPQNMENCKFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dimethoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4428232.png)

![N-[4-(acetylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B4428257.png)
amine hydrochloride](/img/structure/B4428264.png)


![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4428279.png)


![N-(3-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4428290.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4428305.png)
![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4428307.png)
![3-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4428313.png)
![2-(benzylthio)-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4428332.png)